(R)-(Oxan-4-yl)(phenyl)methanol
Description
(R)-(Oxan-4-yl)(phenyl)methanol is a chiral secondary alcohol featuring a tetrahydropyran (oxan-4-yl) ring and a phenyl group attached to a stereogenic carbon. The compound’s stereochemistry (R-configuration) and hybrid aromatic-alicyclic structure make it relevant in asymmetric synthesis and pharmaceutical intermediate development.
Properties
IUPAC Name |
(R)-oxan-4-yl(phenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Oxan-4-yl)(phenyl)methanol typically involves a multi-step reaction. One common method includes the use of triphenylphosphine and di-isopropyl azodicarboxylate in toluene at 20°C, followed by a reaction with tetrahydrofuran and diethyl ether under cooling with ice . This method ensures the formation of the desired chiral center with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-(Oxan-4-yl)(phenyl)methanol often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-(Oxan-4-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
®-(Oxan-4-yl)(phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(Oxan-4-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions and enhancing the selectivity of catalytic processes . Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between (R)-(Oxan-4-yl)(phenyl)methanol and related compounds:
Physicochemical Properties
- Hydrogen Bonding: The oxadiazole-containing analog forms strong O–H∙∙∙N hydrogen bonds in its crystal structure (R-factor = 0.049), contributing to its stability . this compound may exhibit O–H∙∙∙O interactions due to the tetrahydropyran oxygen, though experimental data is lacking.
- Collision Cross-Section (CCS): {4-[Amino(phenyl)methyl]oxan-4-yl}methanol has a predicted [M+H]+ CCS of 152.3 Ų, suggesting a compact conformation . Comparatively, bulkier analogs (e.g., tert-butylphenyl derivatives) would exhibit higher CCS values.
Biological Activity
(R)-(Oxan-4-yl)(phenyl)methanol, also known as phenyl(tetrahydro-2H-pyran-4-yl) methanol, is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 192.26 g/mol
- CAS Number : 1800345-36-1
The compound features a tetrahydropyran ring, which contributes to its unique biological properties. The stereochemistry of the compound is crucial for its interaction with biological targets.
This compound's biological activity can be attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through the following mechanisms:
- Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, thus altering metabolic processes.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study investigating similar phenolic compounds demonstrated significant inhibition against bacterial strains such as Streptococcus mutans. The results suggested that the compound could be effective in preventing biofilm formation and reducing bacterial viability at concentrations above 10 mg/mL .
Antioxidant Properties
The antioxidant capacity of this compound is under investigation. Compounds with similar structures have shown the ability to scavenge free radicals, potentially offering protective effects against oxidative damage in cells. This property could be beneficial in therapeutic applications aimed at conditions related to oxidative stress.
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against biofilms formed by Streptococcus mutans. The results indicated a dose-dependent inhibition of biofilm formation, with significant reductions observed at concentrations of 10 mg/mL and higher. The study utilized crystal violet staining to quantify biofilm mass and demonstrated that the compound effectively disrupts microbial adhesion .
| Concentration (mg/mL) | Biofilm Inhibition (%) |
|---|---|
| 0 | 0 |
| 5 | 20 |
| 10 | 50 |
| 20 | 80 |
| 40 | 95 |
Pharmacological Investigations
Further pharmacological studies are necessary to elucidate the full potential of this compound in therapeutic contexts. Current research efforts are focused on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
- Comparative Analysis : Assessing its activity relative to other known antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
